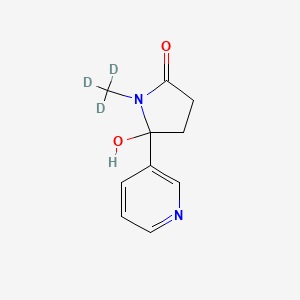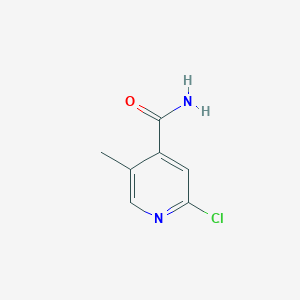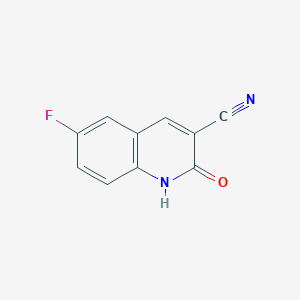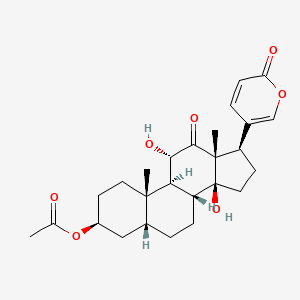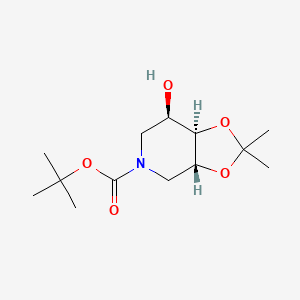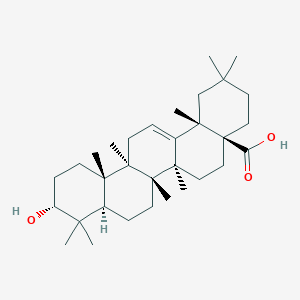
(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid is a complex organic molecule characterized by its intricate structure and multiple chiral centers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core structure followed by functional group modifications. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and industrial processes.
作用機序
The mechanism of action of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Dye-sensitized solar cell compounds: Used in solar cell applications.
Uniqueness
The uniqueness of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid lies in its complex structure and multiple chiral centers, which provide a high degree of specificity in its interactions and reactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C32H52O3 |
|---|---|
分子量 |
484.8 g/mol |
IUPAC名 |
(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H52O3/c1-25(2)16-18-32(24(34)35)19-17-28(6)22(29(32,7)20-25)11-15-30(8)27(5)13-12-23(33)26(3,4)21(27)10-14-31(28,30)9/h11,21,23,33H,10,12-20H2,1-9H3,(H,34,35)/t21-,23+,27-,28+,29-,30+,31-,32+/m0/s1 |
InChIキー |
YAJRYTMXWWLBLP-KUNBOADOSA-N |
異性体SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@]2(CC=C4[C@]3(CC[C@@]5([C@]4(CC(CC5)(C)C)C)C(=O)O)C)C)C)(C)C)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4(C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C2(C1)C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


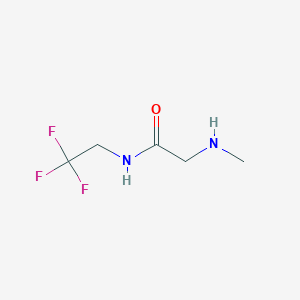
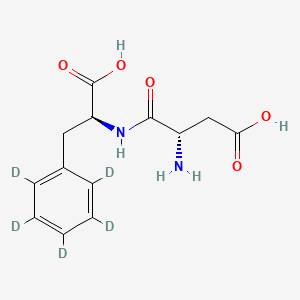
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)
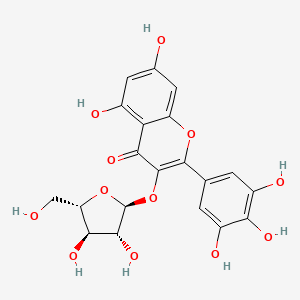
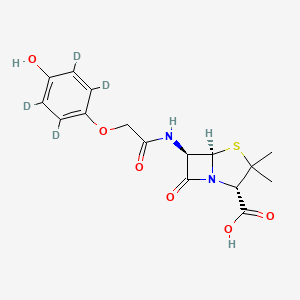
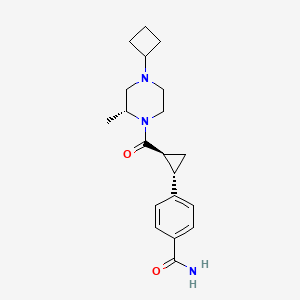
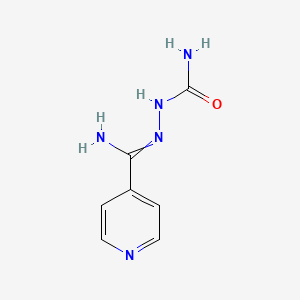
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
